2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine
Brand Name: Vulcanchem
CAS No.: 1356003-22-9
VCID: VC3017391
InChI: InChI=1S/C8H10N4/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3
SMILES: CCC1=NN2C=C(C=NC2=C1)N
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

CAS No.: 1356003-22-9

Cat. No.: VC3017391

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine - 1356003-22-9

Specification

CAS No. 1356003-22-9
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 2-ethylpyrazolo[1,5-a]pyrimidin-6-amine
Standard InChI InChI=1S/C8H10N4/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3
Standard InChI Key FCPAXZGMXGFHPR-UHFFFAOYSA-N
SMILES CCC1=NN2C=C(C=NC2=C1)N
Canonical SMILES CCC1=NN2C=C(C=NC2=C1)N

Introduction

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic organic compound with the molecular formula C₈H₁₀N₄. It belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing bicyclic structures known for their diverse pharmacological properties. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 2 and an amine group at position 6 . Its molecular weight is 162.19 g/mol, and it has a hydrogen bond donor count of 1 and acceptor count of 3 .

Biological Activities

The compound exhibits significant pharmacological potential, particularly in oncology:

Anticancer Mechanisms:

  • Inhibits kinase pathways (e.g., PI3Kδ, EGFR)

  • Induces G0–G1 cell cycle arrest and apoptosis

  • Shows selective cytotoxicity against lung and renal carcinoma cell lines

Table 2: Kinase Inhibition Profile of Related Derivatives

Kinase TargetBiological EffectIC₅₀ Range (µM)
CDK2Cell cycle regulation0.67–0.78
TRKANeurotrophic signaling inhibition0.98–1.34
EGFRNSCLC treatment target<1.0

Research Applications

Recent studies highlight its role in:

  • Targeted cancer therapy: Demonstrated 71.8% growth inhibition in HOP-92 lung cancer cells

  • Antimicrobial development: Structural analogs show activity against Mycobacterium tuberculosis (MIC = 25 µM)

  • Enzyme inhibition: Potent CDK2 inhibition (IC₅₀ = 0.78 µM) suggests potential in cyclin-dependent kinase targeting

Challenges and Future Directions

Key research gaps include:

  • Bioavailability optimization: Poor aqueous solubility (XLogP3 = 0.5) limits therapeutic application

  • Selectivity enhancement: Off-target effects observed in dual kinase inhibition studies

  • Resistance mitigation: Structural modifications needed to address emerging drug resistance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator